![molecular formula C17H19F3N8 B5002681 7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)

7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

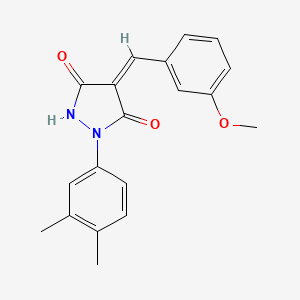

The compound belongs to the class of triazolopyrimidines, which are known for their potential biological activities. Its structure incorporates elements from pyrimidine and triazole rings, making it a subject of interest for the development of pharmaceuticals and materials science.

Synthesis Analysis

Synthesis of triazolopyrimidines, including compounds similar to the one , often involves multistep reactions, starting from base heterocycles like pyrimidines or triazoles. One common approach includes the condensation of amino-triazoles with acyl derivatives or aldehydes to form the triazolopyrimidine core. Bayomi et al. (1999) describe the synthesis of 1,2,4-triazolopyrimidines, which bear structural resemblance and could inform the synthesis of the specific compound discussed here (Bayomi et al., 1999).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the arrangement of nitrogen and carbon atoms in a fused heterocyclic system. Canfora et al. (2010) explored the crystal structures of related triazolopyrimidines, highlighting the importance of hydrogen-bonding interactions in determining the supramolecular architecture and potentially influencing the biological activity (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines can participate in various chemical reactions, including nucleophilic substitutions, owing to their multiple reactive sites. The presence of a piperazine moiety could influence its chemical reactivity, allowing for further functionalization. Research by Zohdi (1997) on related triazolopyrimidines discusses the potential for substitution reactions to introduce functional groups that modulate biological activity (Zohdi, 1997).

Physical Properties Analysis

Physical properties of such compounds, including melting point, solubility, and crystal structure, are crucial for their application in drug design. The work by Lahmidi et al. (2019) provides insight into how the crystal structure, determined through X-ray diffraction, can inform on the stability and solubility of triazolopyrimidines (Lahmidi et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the substitution pattern on the triazolopyrimidine ring. Studies such as those by Velihina et al. (2023) explore the vasodilator activity of triazolopyrimidine derivatives, highlighting how chemical modifications can impact biological effects (Velihina et al., 2023).

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell division, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in the cell cycle . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are subjects of ongoing research.

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell division, which can lead to cell death or senescence . The downstream effects of this action can include the inhibition of tumor growth in cancerous cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . This suggests that the compound could have potential applications in the treatment of certain types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with CDK2 . Additionally, the presence of other molecules in the environment can potentially affect the compound’s bioavailability and its ability to reach its target .

Análisis Bioquímico

Biochemical Properties

Related compounds, such as 1,2,4-triazolopyrimidines, have been reported to exhibit various biological activities, including acting as enzyme inhibitors . The nature of these interactions often involves the formation of hydrogen bonds or other non-covalent interactions with target biomolecules .

Cellular Effects

Related compounds have shown significant cytotoxic activities against various cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of 7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine remains to be determined. Similar compounds have been found to inhibit enzymes such as CDK2 . This inhibition could occur through binding interactions with the enzyme, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

Related compounds have been synthesized under microwave conditions, suggesting potential stability under these conditions .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported yet. Related compounds have shown cytotoxic activities against various cell lines at different concentrations .

Metabolic Pathways

Related compounds have been synthesized via various chemical reactions, suggesting potential interactions with enzymes or cofactors .

Transport and Distribution

Related compounds have shown significant cytotoxic activities against various cell lines, suggesting potential intracellular accumulation .

Subcellular Localization

The related compounds’ activities suggest that they may interact with intracellular targets, potentially directing them to specific compartments or organelles .

Propiedades

IUPAC Name |

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N8/c1-10-8-11(2)22-15(21-10)27-6-4-26(5-7-27)13-9-12(3)23-16-24-14(17(18,19)20)25-28(13)16/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APONBHRTTOOJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=NC(=NN34)C(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B5002610.png)

![2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5002614.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B5002628.png)

![1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002639.png)

![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5002645.png)

![7-(3-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002647.png)

![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)

![N~2~-(3-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002671.png)

![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)

![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5002698.png)

![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)